

Spectroscopic data of cosmene (NMR, IR, Mass Spec)

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Spectroscopic Data of Cosmene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cosmene** ((3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene), a naturally occurring monoterpene found in various plants.[1] The information presented herein is essential for the identification, characterization, and quantification of this compound in complex matrices such as essential oils and plant extracts. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cosmene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimentally derived public data, the following ¹H NMR spectral data is predicted based on the known structure of **cosmene** and established chemical shift ranges for conjugated polyenes.[2][3] The spectrum is expected to be complex due to second-order effects and potential overlap of signals for the olefinic protons.



Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.85	S	3H	C10-H₃
~1.90	S	3H	С9-Н₃
~5.00	d, J ≈ 1.5 Hz	1H	H-1a (trans to C3)
~5.20	d, J ≈ 1.5 Hz	1H	H-1b (cis to C3)
~5.50	d, J ≈ 10.5 Hz	1H	H-8
~5.80 - 6.50	m	4H	H-3, H-4, H-5, H-7

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

The following ¹³C NMR data is available from public spectral databases.[1]

Solvent: Not specified

Chemical Shift (δ) (ppm)	Assignment
12.5	C-9
20.7	C-10
117.0	C-1
123.9	C-8
128.0	C-4
131.2	C-5
132.8	C-3
134.9	C-7
135.8	C-6
141.5	C-2



Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **cosmene** is characterized by the following absorption bands.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (sp ² C-H)
2970 - 2850	Strong	C-H stretch (sp³ C-H)
~1640	Medium	C=C stretch (conjugated)
~1600	Medium	C=C stretch (conjugated)
~1000 - 650	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry data for **cosmene** is available from the NIST WebBook. The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
134	~30	[M] ⁺ (Molecular Ion)
119	100	[M-CH₃] ⁺ (Base Peak)
91	~40	[C ₇ H ₇]+ (Tropylium ion)
77	~20	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols suitable for the analysis of **cosmene** and other volatile terpenes.

NMR Spectroscopy

Sample Preparation:



- Accurately weigh approximately 5-10 mg of the purified **cosmene** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer
- Pulse Program: Standard single-pulse experiment (zg30 or similar)
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans (NS): 16-64 (signal dependent)
- Relaxation Delay (D1): 1-5 s
- Acquisition Time (AQ): 2-4 s
- Spectral Width (SW): 12-16 ppm
- Data Processing: Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz or higher field NMR spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar)
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)



• Relaxation Delay (D1): 2 s

• Acquisition Time (AQ): 1-2 s

Spectral Width (SW): 0-200 ppm

Data Processing: Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of the liquid cosmene sample onto the surface of one salt plate.

• Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

· Mount the plates in the spectrometer's sample holder.

FTIR Spectroscopy Parameters:

• Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 16-32

 Background: A background spectrum of the clean, empty salt plates should be acquired prior to sample analysis.

 Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a stock solution of cosmene in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to prepare a working solution of approximately 10 μg/mL.
- Transfer the working solution to a 2 mL GC autosampler vial.

GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column
- Injector Temperature: 250 °C
- Injection Volume: 1 μL
- Split Ratio: 50:1 (can be adjusted based on concentration)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - o Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: Increase to 240 °C at a rate of 10 °C/min
 - Hold: 5 minutes at 240 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C







Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

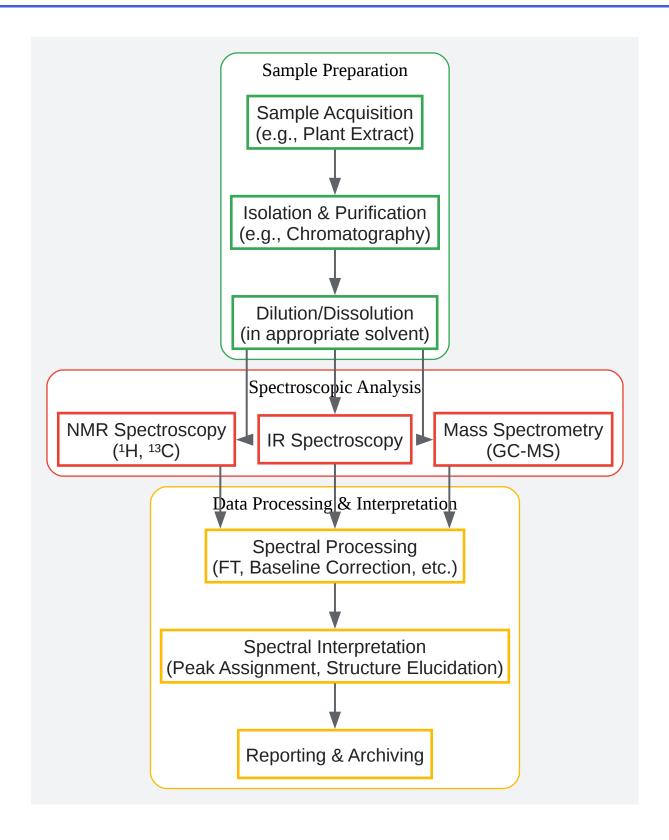
Data Acquisition: Full scan mode

 Data Analysis: The resulting mass spectra can be compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a compound like **cosmene** might be investigated for its biological activity.

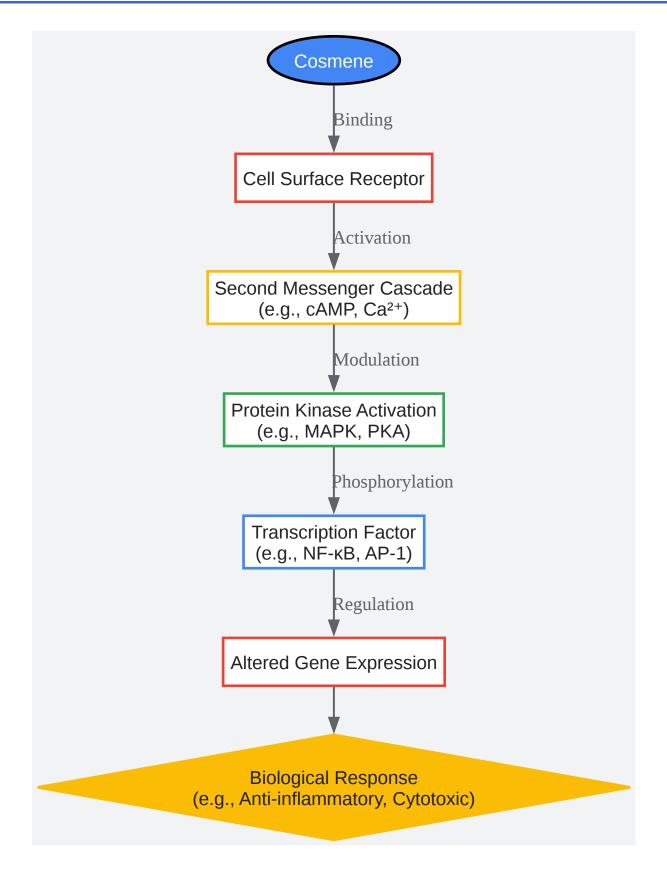




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Caption: General workflow for the spectroscopic analysis of a natural product like **cosmene**.





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Caption: Conceptual signaling pathway for investigating the biological activity of **cosmene**.



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References

- 1. Cosmene | C10H14 | CID 5368451 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution PMC [pmc.ncbi.nlm.nih.gov]
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